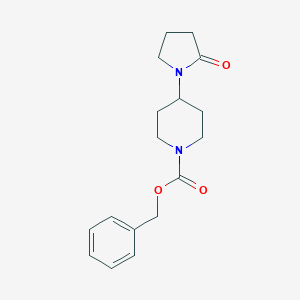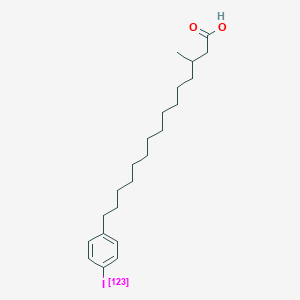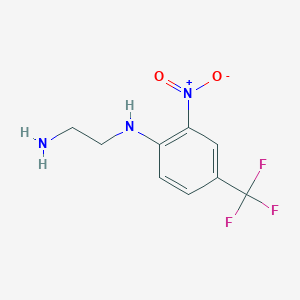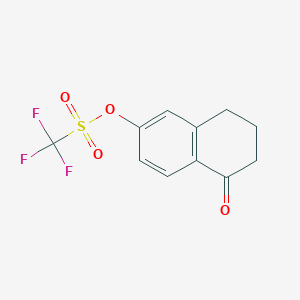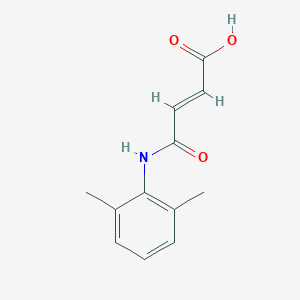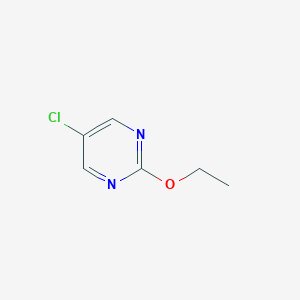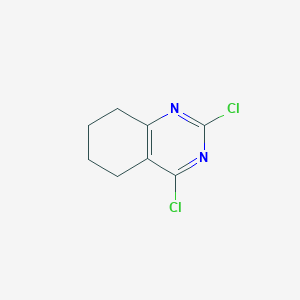
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Overview
Description
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline is a chemical compound with the empirical formula C8H8Cl2N2 . It is a solid substance . This compound belongs to the class of organic compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClc1nc(Cl)c2CCCCc2n1 . The InChI representation is 1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2 . Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 203.07 . The compound does not have a specified flash point .Scientific Research Applications
Antimalarial Activity
One notable application of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline derivatives is in the development of antimalarial agents. A study by Ommeh et al. (2004) found that certain 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives, including 2,4-diamino-5,6,7,8-tetrahydroquinazolines, showed significant activity against the malaria-causing parasite Plasmodium falciparum (Ommeh et al., 2004).
Antitumor and Antiparasitic Properties
Gangjee et al. (1995) explored 2,4-diaminotetrahydroquinazolines as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, with potential applications as antitumor agents. They identified compounds with potent inhibitory activity against T. gondii and antitumor properties (Gangjee et al., 1995).
Development of Sigma-1 Receptor Antagonists
Lan et al. (2016) reported the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 receptor antagonists for pain treatment. These compounds demonstrated promising anti-nociceptive effects in animal models (Lan et al., 2016).
Synthesis Methods and Structural Studies
Several studies have been conducted on the synthesis and structural characterization of this compound derivatives. For instance, Lee et al. (2006) described a method for synthesizing 2,4-dichloroquinolines and 2,4-dichloroquinazolines, highlighting their potential in various chemical applications (Lee et al., 2006).
Potential in Treating Viral Infections
A recent study by Krysantieva et al. (2023) synthesized a novel 1,2,3,4-tetrahydroquinazoline derivative with potential activity against SARS-CoV-2 proteins, indicating a promising avenue for antiviral drug development (Krysantieva et al., 2023).
Antibacterial Applications
Hassan et al. (2012) focused on synthesizing tetrachloroquinazolin-2,4-dione derivatives, evaluating their antibacterial activity against various bacterial strains, suggesting potential applications in antibacterial therapies (Hassan et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAXPKVNVXMVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504065 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-85-1 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


